
β-芒古斯汀
描述
Beta-Mangostin (BM) is a xanthone compound found in the genus Garcinia . It is a yellow crystalline solid with a xanthone core structure . It has been reported to have antibacterial and antimalarial activities .
Synthesis Analysis
Beta-Mangostin has been synthesized via a one-pot enzymatic reaction . Two novel glycosylated derivatives of beta-Mangostin were successfully synthesized, characterized as beta-Mangostin 6-O-beta-D-glucopyranoside and beta-Mangostin 6-O-beta-D-2-deoxyglucopyranoside .Chemical Reactions Analysis
Beta-Mangostin has been involved in enzymatic reactions for the synthesis of its glycosylated derivatives . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
Beta-Mangostin has a molecular weight of 424.49 . It has a density of 1.2±0.1 g/cm3, a boiling point of 616.5±55.0 °C at 760 mmHg, and a flash point of 208.3±25.0 °C .科学研究应用
1. 抗癌作用
- 乳腺癌:从Cratoxylum arborescens中分离出的 β-芒古斯汀显示出作为抗肿瘤药对抗乳腺癌的潜力。它抑制细胞生长并诱导体外和体内的细胞凋亡。它调节组织抗氧化酶,调节与肿瘤消退和转移相关的基因,并涉及 α6β4 整合素信号通路 (Syam 等人,2016)。
- 肝细胞癌:β-芒古斯汀通过抑制基质金属蛋白酶 (MMP)-2 和 MMP-9 表达并激活 ERK 和 JNK 通路来抑制人肝细胞癌细胞侵袭 (Huang 等人,2017)。
- 宫颈癌:表现出针对宫颈癌细胞的抗转移潜力,通过抑制整合素/Src 信号传导和 JNK2 介导的 AP-1/Snail 轴来抑制迁移和侵袭 (Lin 等人,2020)。
- 神经胶质瘤:β-芒古斯汀通过 PI3K/AKT/mTOR 信号通路抑制神经胶质瘤细胞生长并诱导氧化损伤 (Li 等人,2020)。
2. 抗炎特性
- 炎症反应:展示体外和体内抗炎作用,抑制 LPS 诱导的 NO 产生并减少 RAW 264.7 巨噬细胞和角叉菜胶诱导的腹膜炎模型中的炎症介质 (Syam 等人,2014)。
3. 其他药理特性
- 胰岛素分泌:芒古斯汀的变体 α-芒古斯汀增强胰腺 β 细胞中的胰岛素分泌,并提供针对链脲佐菌素诱导的损伤的保护,表明潜在的抗糖尿病特性 (Lee 等人,2018)。
- 神经保护作用:α-芒古斯汀的衍生物在治疗阿尔茨海默病中显示出治疗潜力,表现出抗炎、抗氧化和神经保护活性 (Chen 等人,2020)。
结论β-芒古斯汀及其变体在癌症治疗中显示出显着的潜力,特别是对于乳腺癌、肝癌、宫颈癌和脑癌,因为它们具有诱导细胞凋亡和抑制细胞增殖的能力。此外,其抗炎特性以及在管理糖尿病和神经退行性疾病方面的潜力凸显了其作为药理剂的多功能性
β-芒古斯汀的科学研究应用
抗癌特性
肝细胞癌抑制:
- β-芒古斯汀通过抑制 MMP-2 和 MMP-9 表达并激活 ERK 和 JNK 通路来抑制人肝细胞癌细胞侵袭,展示了其作为 HCC 治疗治疗剂的潜力 (Huang 等人,2017)。
对皮肤癌的影响:
- 变体 α-芒古斯汀通过减少炎症并促进自噬和细胞凋亡来抑制小鼠中 DMBA/TPA 诱导的皮肤肿瘤发生,突出了其在皮肤癌治疗中的潜力 (Wang 等人,2017)。
宫颈癌抑制:
- β-芒古斯汀抑制宫颈癌细胞的转移能力,表明其作为抗转移剂的潜力 (Lin 等人,2020)。
神经胶质瘤细胞影响:
- 对大鼠 C6 神经胶质瘤细胞表现出细胞毒性和抗增殖作用,表明其在诱导氧化应激和抑制 PI3K/AKT/mTOR 信号通路中的作用 (Li 等人,2020)。
乳腺癌治疗:
- 在体外和体内表现出抗乳腺癌作用,涉及抗氧化酶调节和基质金属蛋白酶和 α6β4 整合素信号通路的抑制 (Syam 等人,2016)。
安全和危害
作用机制
Target of Action
Beta-Mangostin (BM) is a xanthone-type natural compound that has been found to interact with several targets. It has been shown to have cytotoxic effects against various cancer cell lines . It also exhibits inhibitory activities against acetylcholinesterase . Furthermore, it has been found to have antimicrobial activity against Gram-positive strains .
Mode of Action
BM interacts with its targets in a variety of ways. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain . This could potentially slow down the progression of neurodegenerative diseases like Alzheimer’s. In terms of its antimicrobial activity, BM is thought to disrupt the cell walls of bacteria, leading to their death .
Biochemical Pathways
BM affects several biochemical pathways. It has been shown to induce apoptosis in cancer cells through the MEK/ERK and p53 signaling pathways . It also reduces the production of reactive oxygen species (ROS), cellular H2O2 production, and improves downregulated glutathione and catalase activities .
Pharmacokinetics
It is known that bm is a xanthone, a type of compound that is generally poorly absorbed and rapidly metabolized, leading to low bioavailability
Result of Action
BM has been shown to have several effects at the molecular and cellular level. It notably improves cell viability and prevents apoptosis induced by oxidative stress . It also reduces the production of ROS and improves the activities of glutathione and catalase, two important antioxidants in the body .
Action Environment
The action of BM can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of BM. Additionally, the presence of other compounds can influence the efficacy of BM. For example, it has been shown that certain glycosylated derivatives of BM have weaker activities, demonstrating the important role of the hydroxyl group at C-6 of BM in its bioactivity .
属性
IUPAC Name |
1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKJHJIWCRNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)OC)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420546 | |
| Record name | beta-Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-Mangostin | |
CAS RN |
20931-37-7 | |
| Record name | β-Mangostin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20931-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
| Record name | beta-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



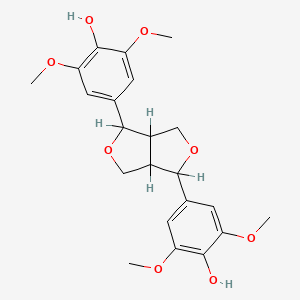

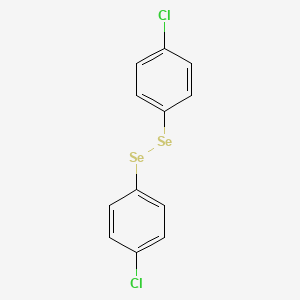
![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)
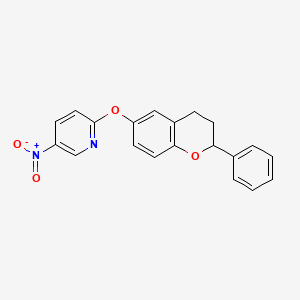

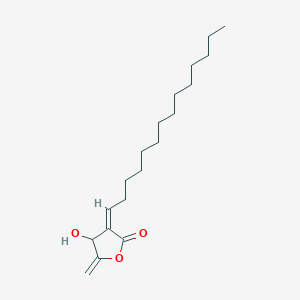

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)

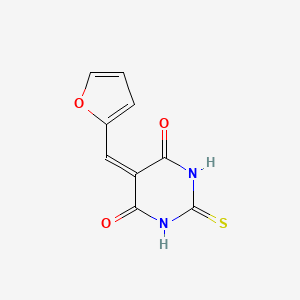

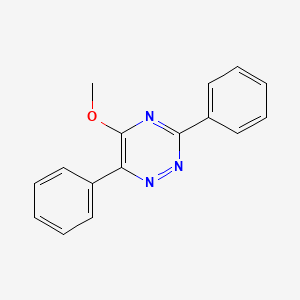
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)